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Compound of Interest

Compound Name: SGC6870

Cat. No.: B1193587 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule inhibitor

SGC6870, focusing on its target protein, Protein Arginine Methyltransferase 6 (PRMT6), and its

unique allosteric binding site. SGC6870 has emerged as a first-in-class, potent, and highly

selective chemical probe for PRMT6, offering a valuable tool to investigate the biological

functions and therapeutic potential of this enzyme.

Core Target: Protein Arginine Methyltransferase 6
(PRMT6)
SGC6870 is a potent and selective allosteric inhibitor of PRMT6.[1][2][3][4] PRMT6 is an

enzyme that catalyzes the monomethylation and asymmetric dimethylation of arginine residues

on both histone and non-histone protein substrates.[5][6] This post-translational modification

plays a crucial role in various cellular processes, including gene transcription, DNA damage

repair, and signal transduction.[7] Dysregulation of PRMT6 activity has been implicated in

several diseases, particularly cancer, making it an attractive target for therapeutic intervention.

[5][6][7]
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Extensive research, including X-ray crystallography and kinetic studies, has revealed that

SGC6870 binds to a unique, induced allosteric pocket on PRMT6.[2][4][5][6] This binding site is

distinct from the enzyme's catalytic active site where the substrate and the cofactor S-

adenosyl-L-methionine (SAM) bind. The binding of SGC6870 to this allosteric site induces a

conformational change in PRMT6, leading to the inhibition of its methyltransferase activity.[5]

This allosteric mechanism of action is a key feature of SGC6870, contributing to its high

selectivity for PRMT6 over other methyltransferases.[3][5] Mass spectrometry analysis has

confirmed that SGC6870 binds to PRMT6 in a non-covalent manner.[5]

Quantitative Data Summary
The following tables summarize the key quantitative data for SGC6870, demonstrating its

potency and selectivity.

Parameter Value Assay Conditions Reference

IC50 (PRMT6) 77 ± 6 nM
in vitro biochemical

assay
[1][2][3][5][6]

IC50 (PRMT6 in cells) 0.8 ± 0.2 µM

Inhibition of H3R2

asymmetric

dimethylation in

HEK293T cells

[3]

Table 1: Potency of SGC6870 against PRMT6
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Target Family
Number of

Targets Tested

SGC6870

Concentration
Observation Reference

Protein Arginine

Methyltransferas

es (PRMTs)

8 1 µM and 10 µM

No significant

inhibition of other

PRMTs

[5][8]

Protein Lysine

Methyltransferas

es (PKMTs)

21 1 µM and 10 µM
No significant

inhibition
[5][8]

DNA

Methyltransferas

es (DNMTs)

3 1 µM and 10 µM
No significant

inhibition
[5][8]

RNA

Methyltransferas

e

1 1 µM and 10 µM
No significant

inhibition
[5][8]

Non-epigenetic

targets (GPCRs,

ion channels,

transporters,

etc.)

Broad panel 1 µM
Remarkably

selective
[5][8]

Table 2: Selectivity Profile of SGC6870

Experimental Protocols
The identification and characterization of SGC6870's target and binding site involved a

combination of robust experimental methodologies.

Target Identification and Binding Confirmation
Affinity Chromatography: While not explicitly detailed for SGC6870 in the provided search

results, this technique is a common method for target identification. An immobilized version

of the inhibitor is used to capture its binding partners from a cell lysate.
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Mass Spectrometry: This was used to confirm the non-covalent binding of SGC6870 to

PRMT6.[5] The protein was incubated with the compound and then analyzed to detect any

mass shift that would indicate a covalent bond.

Binding Site Characterization
X-ray Crystallography: The co-crystal structure of PRMT6 in complex with SGC6870 was

determined to visually identify the binding site and the specific molecular interactions

between the inhibitor and the protein.[2][4][5][6]

Kinetic Studies: These experiments were crucial in elucidating the allosteric mechanism of

inhibition. By varying the concentrations of the substrate and cofactor, researchers

demonstrated that SGC6870 does not compete with them for binding to the active site.[5]

Site-Directed Mutagenesis: Although detailed mutagenesis data for SGC6870 is not

extensively provided in the search results, this technique is fundamental for confirming the

importance of specific amino acid residues within a binding pocket.[9][10][11] By mutating

residues in the identified allosteric pocket and observing a loss of inhibitory activity, the

specific interactions crucial for binding can be confirmed.

Potency and Selectivity Assays
Radiometric Methyltransferase Assay: The inhibitory potency (IC50) of SGC6870 was

determined using a radiometric assay that measures the transfer of a radiolabeled methyl

group from SAM to a substrate.[8]

Cellular Assays: The ability of SGC6870 to inhibit PRMT6 activity within a cellular context

was assessed by measuring the methylation status of known PRMT6 substrates, such as

histone H3 at arginine 2 (H3R2).[3]

Broad Panel Kinase and Methyltransferase Screening: The selectivity of SGC6870 was

established by testing its activity against a large panel of other methyltransferases and a

broad range of other protein targets.[5][8]

Visualizations
Signaling Pathway of PRMT6
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The following diagram illustrates a simplified signaling pathway involving PRMT6, highlighting

its role in gene regulation through histone methylation.
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Caption: Simplified PRMT6 signaling pathway and its inhibition by SGC6870.

Experimental Workflow for Target Identification and
Validation
This diagram outlines the general workflow used to identify and validate the target and binding

site of a small molecule inhibitor like SGC6870.
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Caption: General experimental workflow for inhibitor discovery and validation.
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Logical Relationship of SGC6870's Allosteric Inhibition
This diagram illustrates the logical relationship of how SGC6870's allosteric binding leads to

the inhibition of PRMT6's catalytic activity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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